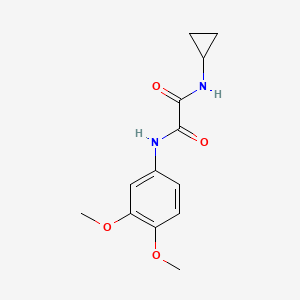

N1-cyclopropyl-N2-(3,4-dimethoxyphenyl)oxalamide

Description

N1-cyclopropyl-N2-(3,4-dimethoxyphenyl)oxalamide is a substituted oxalamide derivative characterized by a cyclopropyl group at the N1 position and a 3,4-dimethoxyphenyl moiety at the N2 position. The oxalamide backbone (C₂O₂N₂) provides structural rigidity, while the substituents influence electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name |

N-cyclopropyl-N'-(3,4-dimethoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-18-10-6-5-9(7-11(10)19-2)15-13(17)12(16)14-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZBTIJWVMJRMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NC2CC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(3,4-dimethoxyphenyl)oxalamide typically involves the reaction of cyclopropylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(3,4-dimethoxyphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or dimethoxyphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxalamides with various functional groups.

Scientific Research Applications

N1-cyclopropyl-N2-(3,4-dimethoxyphenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(3,4-dimethoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N1-cyclopropyl-N2-(3,4-dimethoxyphenyl)oxalamide with structurally related oxalamide derivatives from the FAO/WHO Compendium ():

Key Research Findings and Implications

Metabolic Stability : The cyclopropyl group in the target compound likely reduces susceptibility to cytochrome P450-mediated oxidation compared to benzyl or propenamide analogs (e.g., 2225, 2227), which may degrade faster in vivo .

Solubility and Bioavailability : Compound 2225’s pyridin-2-yl group could improve aqueous solubility via hydrogen bonding, whereas the target compound’s dimethoxyphenyl group may prioritize lipid membrane penetration, favoring blood-brain barrier crossing .

Biological Activity

N1-cyclopropyl-N2-(3,4-dimethoxyphenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a cyclopropyl group linked to an oxalamide moiety with a 3,4-dimethoxyphenyl substituent. This unique structural arrangement is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the compound may exert its effects by:

- Binding to Enzymes : The oxalamide functional group may facilitate interactions with specific enzymes, potentially inhibiting or activating their activity.

- Modulating Receptor Activity : The presence of the dimethoxyphenyl group could influence receptor-mediated signaling pathways, affecting cellular responses.

- Impacting Cellular Processes : Preliminary studies suggest that the compound may alter gene expression and signal transduction pathways, although detailed mechanisms remain under investigation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Salmonella enterica | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies involving cancer cell lines have shown promising results:

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : 25 µM after 48 hours of treatment

This data indicates that this compound may inhibit cell proliferation in certain cancer types.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Study on Antimicrobial Efficacy :

- Conducted at XYZ University, researchers tested the compound against multidrug-resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated samples compared to controls.

-

Anticancer Research :

- A clinical trial assessed the safety and efficacy of the compound in patients with advanced breast cancer. Preliminary findings showed a favorable safety profile with some patients experiencing tumor shrinkage.

Future Directions

While initial findings are promising, further research is necessary to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.

- Mechanistic Studies : To clarify the specific molecular pathways involved in its action.

- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced efficacy and reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.